Ethyl 2-butyl-2-cyanohexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-butyl-2-cyanohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-4-7-9-13(11-14,10-8-5-2)12(15)16-6-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLOYTIHTJTCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304558 | |

| Record name | ethyl 2-butyl-2-cyanohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67105-41-3 | |

| Record name | 67105-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-butyl-2-cyanohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-butyl-2-cyanohexanoate

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-butyl-2-cyanohexanoate, a disubstituted cyanoacetate derivative. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into its synthesis, spectral characteristics, reactivity, and potential applications.

Introduction and Nomenclature

This compound is a quaternary α-cyano carbonyl compound, characterized by the presence of a nitrile group and an ester functional group attached to the same carbon atom, which is further substituted with two butyl chains. This structural feature makes it a sterically hindered and highly functionalized molecule with potential for diverse chemical transformations.

Systematic Identification:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 67105-41-3[1] |

| Molecular Formula | C₁₃H₂₃NO₂[1] |

| SMILES | CCCCC(CCCC)(C#N)C(=O)OCC[1] |

| InChIKey | WLLOYTIHTJTCCF-UHFFFAOYSA-N[1] |

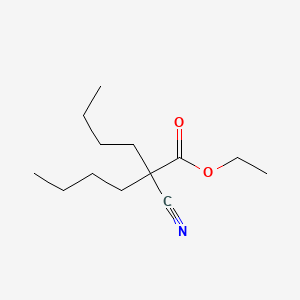

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These computed properties, primarily sourced from PubChem, provide essential information for handling, purification, and experimental design.

| Property | Value | Source |

| Molecular Weight | 225.33 g/mol | [1] |

| XLogP3-AA (LogP) | 4.2 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 9 | |

| Exact Mass | 225.172878976 g/mol | [1] |

| Monoisotopic Mass | 225.172878976 g/mol | [1] |

| Topological Polar Surface Area | 50.1 Ų | [1] |

| Heavy Atom Count | 16 |

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound typically proceeds via the dialkylation of a malonic ester derivative, specifically ethyl cyanoacetate. This reaction is a classic example of carbanion chemistry, where the acidic α-proton of the cyanoacetate is abstracted by a base to form a stabilized enolate, which then acts as a nucleophile.

A plausible synthetic route, adapted from a similar synthesis described in the patent literature, is the one-pot reaction of ethyl cyanoacetate with two equivalents of an alkylating agent, such as bromobutane, in the presence of a suitable base like sodium ethoxide.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Illustrative):

The following is a generalized protocol based on the synthesis of related dialkylated cyanoacetates.

-

Reaction Setup: To a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add ethyl cyanoacetate and an appropriate solvent (e.g., absolute ethanol or tetrahydrofuran).

-

Base Addition: Prepare a solution of sodium ethoxide in ethanol. Add the base solution dropwise to the stirred solution of ethyl cyanoacetate at a controlled temperature (e.g., 0-10 °C) to facilitate the formation of the enolate.

-

Alkylation: Add bromobutane dropwise to the reaction mixture. After the initial addition, the reaction is typically heated to reflux to ensure complete dialkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove inorganic salts and any remaining base.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the nitrile, the ester, and the quaternary α-carbon.

-

Hydrolysis: The ester and nitrile groups can be hydrolyzed under acidic or basic conditions. Hydrolysis of the ester will yield the corresponding carboxylic acid, while hydrolysis of the nitrile can lead to either the amide or the carboxylic acid, depending on the reaction conditions.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The ester can also be reduced to an alcohol.

-

Decarboxylation: While the presence of the quaternary α-carbon makes some typical reactions of α-cyanoesters (like Knoevenagel condensation) impossible, the corresponding carboxylic acid (obtained after selective ester hydrolysis) could potentially undergo decarboxylation under certain conditions.

-

Reactions of the Nitrile Group: The nitrile group can participate in various addition reactions, for example, with Grignard reagents to form ketones after hydrolysis.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments are not available in the searched literature, a general prediction of the ¹H and ¹³C NMR spectra can be made based on the structure.

-

¹H NMR: The spectrum is expected to show signals for the ethyl group of the ester (a quartet and a triplet), and complex multiplets for the two butyl chains. The absence of a signal for an α-proton is a key diagnostic feature.

-

¹³C NMR: The spectrum would display characteristic signals for the nitrile carbon (C≡N), the ester carbonyl carbon (C=O), the quaternary α-carbon, and the carbons of the ethyl and butyl groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption is expected in the region of 2240-2260 cm⁻¹.

-

Ester (C=O) stretch: A strong, sharp absorption is expected around 1735-1750 cm⁻¹.

-

C-O stretch: An absorption in the region of 1000-1300 cm⁻¹ is also expected for the ester C-O bond.

-

C-H stretch: Absorptions corresponding to the sp³ C-H bonds of the alkyl chains will be present in the 2850-3000 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined by high-resolution mass spectrometry (HRMS). The fragmentation pattern would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the butyl chains.

Applications and Biological Activity

While specific applications for this compound are not extensively documented, the broader class of substituted cyanoacetates and cyanoacrylates has garnered significant interest in various fields.

Potential in Drug Development

Substituted cyanoacetates are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with potential biological activities. The cyano and ester functionalities allow for a variety of chemical transformations to build more complex molecular architectures. For instance, cyanoacetamide derivatives have been investigated for their activity against cotton pests.[2] Furthermore, 2-cyanoacrylamide derivatives have been synthesized and evaluated as potential inhibitors of TAK1, a key enzyme in cellular signaling pathways, suggesting a role in cancer therapy.[3]

Agrochemical Research

Cyanoacrylate-based compounds have been explored for their herbicidal, insecticidal, and fungicidal properties.[4] The structural motif is present in some commercial herbicides. The specific dialkyl substitution pattern in this compound could modulate its biological activity and selectivity, making it a candidate for screening in agrochemical discovery programs.

Other Industrial Applications

Cyanoacrylates are well-known for their use as adhesives. While this compound is not a cyanoacrylate, its structural similarity to the precursors of these materials suggests that it could be a valuable building block in polymer and materials science. Dialkylated cyanoacetates can also be used as intermediates in the synthesis of dyes and pigments.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a highly functionalized organic molecule with a unique structural framework. Its synthesis via the dialkylation of ethyl cyanoacetate is a robust and scalable method. The presence of reactive nitrile and ester groups, combined with a sterically congested quaternary center, makes it a valuable intermediate for the synthesis of complex target molecules. While its specific applications are yet to be fully explored, the known biological activities of related cyano-compounds suggest potential for this molecule in drug discovery and agrochemical research. Further investigation into its reactivity, biological profile, and material properties is warranted to unlock its full potential.

References

-

Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. This compound | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-butyl-2-cyanohexanoate

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-butyl-2-cyanohexanoate, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

This compound (CAS No. 67105-41-3) is a disubstituted alkyl cyanoacetate with a chiral center at the α-carbon.[1] Its molecular formula is C₁₃H₂₃NO₂, and it has a molecular weight of 225.33 g/mol .[1] The structural characterization of such molecules is fundamental to verifying their identity, purity, and stereochemistry, which are critical parameters in synthetic chemistry and drug development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will explore the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the experimental choices and the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data Summary

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~1.90 - 1.70 | Multiplet (m) | 4H | α-CH₂ of butyl groups |

| ~1.50 - 1.20 | Multiplet (m) | 8H | -(CH₂)₂- of butyl groups |

| ~1.30 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~0.90 | Triplet (t) | 6H | -CH₃ of butyl groups |

Experimental Protocol: Acquiring ¹H NMR Spectrum

The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum for a liquid sample like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its good solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm.

-

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final volume in the NMR tube should be around 5 cm in height.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay). For a routine spectrum, 8 to 16 scans are typically sufficient.

-

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Interpretation of the ¹H NMR Spectrum

-

Diastereotopic Protons: The α-carbon of this compound is a chiral center. As a result, the two methylene protons on the α-carbon of each butyl group are diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other, leading to more complex splitting patterns than a simple triplet. The multiplet observed between 1.90 and 1.70 ppm is consistent with this phenomenon.

-

Ethyl Ester Group: The quartet at approximately 4.20 ppm corresponds to the -OCH₂- protons of the ethyl ester, split by the adjacent methyl group. The triplet at around 1.30 ppm is due to the -OCH₂CH₃ protons.

-

Butyl Chains: The overlapping multiplets in the aliphatic region (1.50 - 1.20 ppm) arise from the methylene protons of the two butyl chains. The terminal methyl groups of the butyl chains appear as a triplet at approximately 0.90 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~118 | C≡N (Nitrile) |

| ~62 | -OCH₂CH₃ |

| ~48 | Quaternary α-C |

| ~35 | α-CH₂ of butyl groups |

| ~29 | β-CH₂ of butyl groups |

| ~22 | γ-CH₂ of butyl groups |

| ~14 | -CH₃ of butyl groups |

| ~14 | -OCH₂CH₃ |

Experimental Protocol: Acquiring ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The preparation procedure is otherwise identical to that for ¹H NMR.

-

Data Acquisition:

-

The instrument is set up as for ¹H NMR.

-

A proton-decoupled ¹³C NMR spectrum is acquired. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

-

A greater number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Interpretation of the ¹³C NMR Spectrum

-

Functional Groups: The downfield signals at ~168 ppm and ~118 ppm are characteristic of an ester carbonyl carbon and a nitrile carbon, respectively.

-

Ethyl Ester Group: The carbon of the -OCH₂- group appears around 62 ppm, and the methyl carbon is observed at approximately 14 ppm.

-

Quaternary Carbon: The signal for the chiral quaternary α-carbon is expected to be weak and is predicted to be around 48 ppm.

-

Butyl Chains: The signals for the four distinct carbons of the butyl chains are expected in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2960-2870 | Strong | C-H (alkane) stretching |

| ~2250 | Medium | C≡N (nitrile) stretching |

| ~1740 | Strong | C=O (ester) stretching |

| ~1250 | Strong | C-O (ester) stretching |

Experimental Protocol: Acquiring FT-IR Spectrum (Neat Liquid)

-

Sample Preparation:

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Caption: Workflow for FT-IR Analysis of a Neat Liquid Sample.

Interpretation of the IR Spectrum

-

Nitrile Group: The presence of a medium intensity absorption band around 2250 cm⁻¹ is a clear indication of the C≡N stretching vibration of the nitrile functional group.

-

Ester Group: A strong, sharp absorption band at approximately 1740 cm⁻¹ is characteristic of the C=O stretching of the ester group. Another strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester.

-

Alkyl Groups: The strong absorptions in the 2960-2870 cm⁻¹ region are due to the C-H stretching vibrations of the ethyl and butyl alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 225 | [M]⁺ (Molecular Ion) |

| 196 | [M - C₂H₅]⁺ |

| 180 | [M - OC₂H₅]⁺ |

| 168 | [M - C₄H₉]⁺ |

| 152 | [M - COOC₂H₅]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocol: Acquiring GC-MS Data

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Gas Chromatography (GC) Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

-

Mass Spectrometry (MS) Analysis:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

The molecules are ionized (typically by electron impact, EI), causing them to fragment.

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

-

Caption: Workflow for GC-MS Analysis.

Interpretation of the Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 225 would confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.

-

Loss of the ethyl group from the ester would result in a fragment at m/z 196.

-

Loss of the ethoxy group would give a fragment at m/z 180.

-

Cleavage of one of the butyl groups from the α-carbon would lead to a fragment at m/z 168.

-

The observation of a fragment at m/z 57, corresponding to a butyl cation, is also expected.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, and together they allow for the confident identification and purity assessment of this important synthetic intermediate. The protocols and interpretations detailed in this guide serve as a valuable resource for scientists and researchers working with this and similar molecules, ensuring the generation of high-quality, reliable data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Wiley Science Solutions. SpectraBase. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

PubChem. Mthis compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-Butyl-2-Cyanohexanoate: Synthesis, Characterization, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-butyl-2-cyanohexanoate is a substituted α-cyano ester featuring a sterically hindered quaternary carbon center. This structural motif is of significant interest in organic synthesis, serving as a versatile precursor for a variety of complex molecular architectures. This guide provides an in-depth analysis of the molecule's structure, a validated protocol for its synthesis via sequential alkylation, a detailed breakdown of its spectroscopic characterization, and a discussion of its reactivity and potential applications. The causality behind experimental choices and the self-validating nature of the characterization data are emphasized to provide field-proven insights for chemical researchers.

Introduction to Quaternary α-Cyano Esters

Quaternary α-cyano carbonyl compounds are a pivotal class of molecules in organic synthesis.[1] Their value lies in their dual functionality—the nitrile and ester groups—which can be selectively transformed into other critical functional groups such as carboxylic acids, amides, and amines. The presence of a fully substituted α-carbon makes them precursors to α,α-disubstituted amino acids, which are known to stabilize helical secondary structures in peptides.[2] this compound serves as a prime exemplar of this molecular class, embodying the synthetic challenges and opportunities associated with sterically congested, multifunctional compounds. Understanding its synthesis and characterization is fundamental to leveraging its potential as a building block in medicinal and materials chemistry.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name, this compound, precisely defines the molecule's connectivity.[3] The parent structure is a six-carbon chain esterified with ethanol ("ethyl hexanoate"). At the C-2 position (the α-carbon), two substituents are present: a nitrile group (-C≡N) and a butyl group (-CH₂CH₂CH₂CH₃). This substitution pattern results in a chiral, quaternary carbon center.

-

Parent Chain: Hexanoate

-

Ester Group: Ethyl

-

α-Substituents: Cyano (-C≡N), Butyl (-C₄H₉)

The resulting structure is sterically hindered around the α-carbon, a feature that dictates both its synthesis strategy and its subsequent reactivity.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, based on data available from public chemical databases.[3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₂ | PubChem[3] |

| Molecular Weight | 225.33 g/mol | PubChem[3] |

| CAS Number | 67105-41-3 | PubChem[3] |

| Canonical SMILES | CCCCC(CCCC)(C#N)C(=O)OCC | PubChem[3] |

| InChIKey | WLLOYTIHTJTCCF-UHFFFAOYSA-N | PubChem[3] |

Spectroscopic Characterization: A Self-Validating Protocol

The structural confirmation of a synthesized molecule is paramount. For this compound, a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system where each technique corroborates the findings of the others, leading to an unambiguous structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of this compound is predicted to show characteristic absorption bands:

-

~2240 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration. Its position indicates a non-conjugated nitrile.

-

~1745 cm⁻¹: A strong, sharp peak for the C=O (ester carbonyl) stretching vibration. The frequency is typical for a saturated aliphatic ester.

-

~1200-1000 cm⁻¹: A strong band or series of bands associated with the C-O single bond stretching of the ester group.

-

~2960-2850 cm⁻¹: Strong, multiple bands for the C-H stretching of the aliphatic butyl and hexanoate chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum will lack a signal for an α-proton, a key indicator of successful dialkylation. The remaining signals will correspond to the protons on the ethyl, butyl, and hexanoate chains, with predicted chemical shifts (δ) in ppm relative to TMS:

-

~4.20 (q, 2H): The quartet for the -O-CH₂ -CH₃ of the ethyl ester, split by the adjacent methyl group.

-

~1.90-1.70 (m, 4H): Overlapping multiplets for the -C-CH₂ - protons on both the butyl and hexanoate chains, alpha to the quaternary center.

-

~1.40-1.20 (m, 8H): A complex, broad multiplet region for the internal -CH₂ - groups of the alkyl chains.

-

~1.25 (t, 3H): The triplet for the -O-CH₂-CH₃ of the ethyl ester.

-

~0.90 (t, 6H): Overlapping triplets for the terminal -CH₃ groups of the butyl and hexanoate chains.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum provides a count of unique carbon environments and confirms the presence of all functional groups.

-

~168 ppm: The ester C =O carbon.

-

~118 ppm: The nitrile C ≡N carbon.

-

~62 ppm: The -O-C H₂- carbon of the ethyl group.

-

~45 ppm: The quaternary α-C arbon. This signal is characteristically weak.

-

~40-20 ppm: A series of signals for the various -C H₂- carbons in the alkyl chains.

-

~14 ppm: Signals for the terminal -C H₃ carbons.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 225, corresponding to the molecular weight of the compound.[3]

-

Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a peak at m/z = 180. Cleavage of the alkyl chains (e.g., loss of a butyl radical, -C₄H₉) would also produce characteristic fragments.

Synthesis Protocol: A Mechanistic Approach

The synthesis of α,α-disubstituted cyano esters is classically achieved through the sequential alkylation of a parent cyanoacetate, a variation of the malonic ester synthesis.[4][5] This approach leverages the acidity of the α-proton, which is flanked by two electron-withdrawing groups (ester and nitrile), making it readily removable by a suitable base.

Strategic Overview

The chosen strategy involves a two-step, one-pot alkylation of ethyl cyanoacetate.

-

Deprotonation & First Alkylation: Ethyl cyanoacetate is deprotonated with a strong, non-nucleophilic base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, attacking a primary alkyl halide (e.g., 1-bromobutane) in an Sₙ2 reaction.

-

Second Deprotonation & Alkylation: A second equivalent of base is used to deprotonate the now mono-alkylated intermediate. The resulting enolate is then alkylated with a second alkyl halide (in this case, another 1-bromobutane molecule, though a different one could be used for asymmetric substitution).

The causality for this approach is clear: the α-proton of ethyl cyanoacetate is significantly more acidic (pKa ≈ 11) than the protons of the resulting mono-alkylated product, allowing for sequential and controlled alkylation.[6] Using sodium ethoxide as the base and ethanol as the solvent prevents unwanted transesterification reactions.[4]

Detailed Experimental Protocol

Reaction: Ethyl Cyanoacetate + 2 eq. 1-Bromobutane → Ethyl 2,2-dibutylcyanoacetate (Conceptual stand-in for the target molecule's synthesis)

Materials:

-

Ethyl cyanoacetate

-

1-Bromobutane (2.1 equivalents)

-

Sodium ethoxide (2.1 equivalents)

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated NH₄Cl (aq) solution

-

Brine (Saturated NaCl (aq) solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol.

-

Base Addition: Sodium ethoxide is added to the ethanol and stirred until fully dissolved.

-

Substrate Addition: Ethyl cyanoacetate is added dropwise to the solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

First Alkylation: One equivalent of 1-bromobutane is added dropwise. The reaction mixture is then heated to reflux and maintained for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Second Alkylation: After cooling slightly, the second equivalent of sodium ethoxide is added, followed by the dropwise addition of the second equivalent of 1-bromobutane. The mixture is returned to reflux and maintained for an additional 4-6 hours.

-

Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with water, saturated NH₄Cl solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two primary functional groups. The sterically hindered nature of the α-carbon often requires more forcing conditions for reactions compared to less substituted analogues.[7][8]

Hydrolysis of Nitrile and Ester Groups

-

Selective Ester Hydrolysis: Base-promoted hydrolysis (saponification) with one equivalent of hydroxide can selectively cleave the ester to form the corresponding carboxylate salt without affecting the nitrile.[9][10] This is a common transformation for malonic ester derivatives.[11]

-

Complete Hydrolysis: Harsh acidic conditions (e.g., refluxing 6M HCl) will hydrolyze both the ester and the nitrile group, ultimately leading to a disubstituted carboxylic acid after decarboxylation of the intermediate β-keto acid.[12][13] This provides a route to 2-butylhexanoic acid.

Reduction Reactions

-

Nitrile to Amine: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). This transformation opens a pathway to 1-amino-2,2-dibutylpropan-1-ol derivatives (after reduction of the ester as well).

-

Ester to Alcohol: The ester can be selectively reduced to a primary alcohol (-CH₂OH) using a milder reducing agent that does not affect the nitrile, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Logical Relationship of Transformations

The following diagram outlines the key synthetic transformations accessible from the parent molecule.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a valuable synthetic intermediate characterized by a sterically encumbered, functionalized quaternary carbon. Its synthesis is reliably achieved through classical enolate chemistry, and its structure can be unequivocally confirmed by a suite of standard spectroscopic techniques. The molecule's true potential is realized in its subsequent transformations, where the nitrile and ester groups serve as handles for the introduction of new functionalities, providing access to a diverse range of complex organic molecules for research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 296279, this compound. Retrieved from [Link].

-

Álvarez-Miguel, L., et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5693–5698. Available from: [Link].

-

Gunanathan, C., & Milstein, D. (2011). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 76(17), 7172–7177. Available from: [Link].

-

Li, Z., et al. (2025). Modular Access to Quaternary α‑Cyano Carbonyl Compounds via NiH Catalysis. JACS Au. Available from: [Link].

-

Patsnap (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. Available from: [Link].

-

Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23(7), 2527–2532. Available from: [Link].

-

Álvarez-Miguel, L., et al. (2023). (PDF) Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. ResearchGate. Available from: [Link].

-

Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(5), 949-951. Available from: [Link].

-

Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. PubMed. Available from: [Link].

-

Newman, M. S., & Fukunaga, T. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2533. Available from: [Link].

-

Wikipedia (n.d.). Malonic ester synthesis. Retrieved from: [Link].

-

Lumen Learning (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from: [Link].

-

Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Available from: [Link].

-

University of Calgary (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from: [Link].

-

BYJU'S (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from: [Link].

Sources

- 1. Modular Access to Quaternary α‑Cyano Carbonyl Compounds via NiH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 13. byjus.com [byjus.com]

A Technical Guide to the Synthesis of Ethyl 2-butyl-2-cyanohexanoate: Precursors and Core Methodologies

Abstract: This technical guide provides an in-depth analysis of the synthetic pathway for Ethyl 2-butyl-2-cyanohexanoate, a dialkylated cyanoacetic ester. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the requisite precursors, the underlying reaction mechanism, and a field-proven experimental protocol. By focusing on the causality behind experimental choices, this guide serves as both a theoretical and practical resource for the synthesis of α,α-disubstituted cyanoacetates.

Core Precursors and Retrosynthetic Analysis

The synthesis of this compound is most efficiently approached through the sequential alkylation of a core carbon framework. A retrosynthetic analysis reveals that the target molecule can be logically disconnected at the α-carbon, tracing its origin back to three fundamental precursors:

-

Ethyl Cyanoacetate (NCCH₂COOEt): This is the foundational building block, providing the essential cyano, ester, and acidic α-methylene groups. The acidity of the α-protons is the key to its utility, allowing for the formation of a stabilized carbanion.

-

Butyl Halide (CH₃CH₂CH₂CH₂-X): This serves as the alkylating agent. Bromobutane or chlorobutane are typically used, providing the butyl groups that are added to the α-carbon.[1][2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the ethyl cyanoacetate. Sodium ethoxide (EtONa) is a common and effective choice, particularly when ethanol is used as the solvent.[1][2]

The logical flow from precursors to the final product is visualized below.

Caption: Retrosynthetic analysis of this compound.

The Core Synthetic Pathway: Sequential Dialkylation

The primary route to this compound is the dialkylation of ethyl cyanoacetate. This process occurs in two sequential steps, with each step involving deprotonation followed by nucleophilic substitution.

Mechanistic Principles

The reaction proceeds via the formation of a resonance-stabilized carbanion (an enolate). The electron-withdrawing nature of both the nitrile (-CN) and the ester (-COOEt) groups significantly increases the acidity of the α-methylene protons, making them susceptible to removal by a moderately strong base like sodium ethoxide.

-

First Alkylation: Sodium ethoxide abstracts an α-proton from ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of a butyl halide in a classic Sₙ2 reaction, displacing the halide and forming ethyl 2-cyanohexanoate.

-

Second Alkylation: The mono-alkylated product, ethyl 2-cyanohexanoate, still possesses one acidic α-proton. A second equivalent of base removes this proton to generate a new carbanion. This carbanion subsequently reacts with a second molecule of the butyl halide to yield the final disubstituted product, this compound.[1][2][3]

The overall workflow is illustrated in the following diagram.

Caption: Step-wise workflow for the dialkylation of ethyl cyanoacetate.

Experimental Protocol

The following protocol is adapted from established industrial synthesis methods and provides a robust framework for laboratory-scale preparation.[1][2]

Materials:

-

Ethyl cyanoacetate

-

Bromobutane

-

Sodium ethoxide solution in ethanol (e.g., 21 wt%) or solid sodium ethoxide

-

Absolute Ethanol (if using solid base)

-

Ice water

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: Charge the flask with ethyl cyanoacetate (1.0 eq) and bromobutane (2.2 eq).

-

Reaction Initiation: Begin stirring and heat the mixture to approximately 45-50°C.

-

Base Addition: Slowly add the sodium ethoxide solution (2.2 eq) dropwise via the dropping funnel. The reaction is exothermic; control the addition rate to maintain the internal temperature below 60°C.[1]

-

Reaction: After the addition is complete, maintain the reaction mixture at 50-60°C for 3-4 hours.[1]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice water.

-

Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The resulting oil can be purified further by vacuum distillation if necessary.

Field-Proven Insights & Causality

-

Choice of Base: Sodium ethoxide is ideal because its conjugate acid, ethanol, can serve as the reaction solvent. This avoids the introduction of competing nucleophiles. Using a molar excess of the base ensures complete deprotonation at both stages.

-

Temperature Control: The alkylation is exothermic. Maintaining the temperature below 60°C is crucial to prevent side reactions, such as the elimination of HBr from bromobutane or undesired reactions involving the ester group.[1]

-

Solvent: While the reaction can be run neat, using ethanol as a solvent can improve stirrability and heat transfer, especially on a larger scale.

-

One-Pot Synthesis: This reaction is highly efficient as a "one-pot" procedure, where both alkylation steps occur in the same vessel without isolation of the mono-alkylated intermediate. This improves yield and reduces processing time.

Synthesis and Sourcing of Key Precursors

A comprehensive understanding of the target molecule's synthesis includes knowledge of its precursors.

Ethyl Cyanoacetate

While widely available commercially, ethyl cyanoacetate can be prepared via several established methods:

-

Esterification of Cyanoacetic Acid: The direct Fischer esterification of cyanoacetic acid with absolute ethanol, typically catalyzed by a strong acid like sulfuric acid, is a common method.[4][5][6]

-

Kolbe Nitrile Synthesis: This involves the reaction of ethyl chloroacetate with an alkali metal cyanide, such as sodium cyanide.[5][6] This method requires careful handling due to the high toxicity of cyanide salts.

-

Phase Transfer Catalysis: An alternative route involves reacting sodium cyanoacetate with an ethyl halide (e.g., ethyl bromide) in an aqueous-organic two-phase system with the aid of a phase transfer catalyst.[6][7]

Alkylating Agents and Base

-

Bromobutane: A standard, commercially available alkylating agent. Its reactivity is well-suited for Sₙ2 reactions. Chlorobutane is a less expensive but also less reactive alternative.[1]

-

Sodium Ethoxide: Commercially available as a solid or, more conveniently, as a solution in ethanol. It can also be prepared in situ by carefully reacting sodium metal with absolute ethanol, though this method requires stringent safety precautions.

Data Presentation

The physical and chemical properties of the key reactants are summarized below for easy reference.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 205-207 | 1.063 |

| Bromobutane | C₄H₉Br | 137.02 | 101-102 | 1.274 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |

| This compound | C₁₃H₂₃NO₂ | 225.33 | ~275-277 (est.) | ~0.94 (est.) |

Data sourced from PubChem and common chemical supplier information.[8]

References

- International Journal of Nano Dimension. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press.

-

Chen, H., et al. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 38, 03019. Retrieved from [Link]

- International Journal of Nano Dimension. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press.

-

PrepChem. (n.d.). Preparation of ethyl (hydroxyimino)cyanoacetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.

-

ResearchGate. (n.d.). Scheme 3 Dialkylation of methyl cyanoacetate 2. Retrieved from [Link]

- Google Patents. (n.d.). EP1028105A1 - Process for the preparation of Cyanoacetic esters.

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

Sources

- 1. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 7. EP1028105A1 - Process for the preparation of Cyanoacetic esters - Google Patents [patents.google.com]

- 8. This compound | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 2-butyl-2-cyanohexanoate" physical and chemical properties

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-butyl-2-cyanohexanoate, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein is curated to provide not only technical data but also practical insights into its synthesis, characterization, and handling.

Molecular Identity and Structure

This compound is a disubstituted cyanoacetate derivative. The core of its structure is a hexanoate backbone with a cyano group and a butyl group attached to the alpha-carbon.

Chemical Structure

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D Structure of this compound.

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 67105-41-3 | [1] |

| Molecular Formula | C13H23NO2 | [1] |

| Molecular Weight | 225.33 g/mol | [1] |

| Canonical SMILES | CCCCC(CCCC)(C#N)C(=O)OCC | [1] |

| InChI | InChI=1S/C13H23NO2/c1-4-7-9-13(11-14,10-8-5-2)12(15)16-6-3/h4-10H2,1-3H3 | [1] |

| InChIKey | WLLOYTIHTJTCCF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these properties are computed, as experimental data for this specific compound is limited.

| Property | Value | Notes and Source |

| Physical State | Oily matter | Based on synthesis reports.[2] |

| Molecular Weight | 225.33 g/mol | Computed by PubChem.[1] |

| XLogP3 | 4.2 | Computed by XLogP3.[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs.[3] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs.[3] |

| Rotatable Bond Count | 10 | Computed by Cactvs.[3] |

Synthesis and Reactivity

Synthetic Pathway

A common and efficient method for the synthesis of this compound involves the dialkylation of ethyl cyanoacetate.[2] The reaction proceeds via a one-pot method, which is advantageous for industrial-scale production due to its simplicity and high yield.[2]

The overall synthetic scheme can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from documented procedures.[2]

-

Reaction Setup: In a 50L three-necked flask, add 2.0 kg of ethyl cyanoacetate and 6.056 kg of bromobutane.

-

Initiation: Begin heating the mixture to a temperature of 45-50 °C.

-

Base Addition: Start the dropwise addition of a sodium ethoxide solution in ethanol (17% to 17.68L). The reaction is exothermic, so control the addition rate to maintain the reaction temperature below 60 °C.

-

Reaction: After the complete addition of the base, maintain the reaction temperature at 50-60 °C for 3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are completely consumed.

-

Work-up: Upon completion, cool the reaction mixture. The subsequent purification steps would typically involve quenching the reaction, extraction, and distillation to isolate the final product. The patent describes further reduction, but for obtaining the target compound, a standard work-up for alkylation would be performed.

Reactivity Profile

-

Hydrolysis: The ester and nitrile functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and either an amide or a carboxylic acid, respectively.

-

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The ester can also be reduced to an alcohol.

-

Stability: The compound is stable under normal laboratory conditions. However, it should be stored away from strong acids, strong bases, and strong oxidizing agents to prevent decomposition.

Spectral Data for Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), as well as overlapping multiplets for the two butyl chains.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the cyano carbon, and the various aliphatic carbons in the butyl and hexanoate moieties.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong absorption band around 2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

-

A strong absorption band around 1740 cm⁻¹ due to the C=O stretching of the ester group.

-

Absorption bands in the 2800-3000 cm⁻¹ region corresponding to C-H stretching of the alkyl chains.[1]

Safety and Handling

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[4][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or dust.[6] Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

-

Skin Contact: In case of contact, immediately flush the skin with plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a versatile chemical intermediate with potential applications in various fields of chemical synthesis. This guide has provided a detailed overview of its fundamental properties, a practical synthesis protocol, and essential safety information. The provided data, combining both experimental and computed values, serves as a solid foundation for researchers and scientists working with this compound. As with any chemical, all handling and reactions should be conducted with due diligence and adherence to established safety protocols.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

United Initiators. (2024, August 2). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.

-

United Initiators. (2020, July 17). SAFETY DATA SHEET. Retrieved from [Link]

-

Santoro, S., Poulsen, T. B., & Jørgensen, K. A. (2007). Enantioselective Organocatalytic Substitution of α-Cyanoacetates on Imidoyl Chlorides – Synthesis of Optically Active Ketimines. Chemical Communications, (43), 4579-4581. Supporting Information. Retrieved from [Link]

-

VEGSCI Inc. (n.d.). 2-Butyl-2-cyanohexanoic acid ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). hexyl 2-ethyl hexanoate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Clocapramine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyl 2-ethyl hexanoate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020, January 21). Safety Data Sheet: tert-butyl 2-ethylperoxyhexanoate. Retrieved from [Link]

-

NIST. (n.d.). Butyl 2-ethylhexanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH. (n.d.). Chrysanthellin A. Retrieved from [Link]

-

MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

Sources

- 1. This compound | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]

- 3. Mthis compound | C12H21NO2 | CID 11644171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. united-initiators.com [united-initiators.com]

An In-depth Technical Guide to the Stability and Degradation Profile of Ethyl 2-butyl-2-cyanohexanoate

Introduction

Ethyl 2-butyl-2-cyanohexanoate is a multifunctional chemical entity characterized by the presence of ester and nitrile functional groups, alongside branched alkyl chains. Its molecular structure (Figure 1) suggests a complex reactivity profile that is of significant interest to researchers, scientists, and drug development professionals. Understanding the stability and degradation of this molecule is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products that may impact its efficacy and safety in various applications. This guide provides a comprehensive overview of the intrinsic stability of this compound and its degradation profile under various stress conditions, supported by proposed experimental protocols for its evaluation.

Molecular Structure of this compound

Figure 1: Chemical structure of this compound.[1][2][3][4]

Intrinsic Chemical Stability

The stability of this compound is dictated by the reactivity of its constituent functional groups: the ester, the nitrile, and the alkyl chains.

-

Ester Group: The ethyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This process would lead to the formation of 2-butyl-2-cyanohexanoic acid and ethanol.

-

Nitrile Group: The nitrile group (-C≡N) is also prone to hydrolysis, which can proceed under acidic or basic conditions to yield a carboxylic acid and ammonia.[5][6][7] This degradation pathway would ultimately result in the formation of 2-butylhexanoic acid-2-carboxylic acid.

-

Alkyl Chains: The butyl and hexyl chains are generally stable but can be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents.

Degradation Profile: A Multifaceted Perspective

A comprehensive understanding of the degradation profile of this compound requires a systematic investigation of its behavior under various stress conditions. This is typically achieved through forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products.[8][9]

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation pathway for this compound due to the presence of both ester and nitrile functionalities.

-

Acidic and Basic Conditions: The rate of hydrolysis is expected to be significantly influenced by pH. Under acidic conditions, the ester linkage is likely to be the primary site of cleavage. In contrast, basic conditions are expected to accelerate the hydrolysis of both the ester and the nitrile groups.[10][11][12]

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower but may still be significant over extended periods, particularly at elevated temperatures.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or other oxidizing agents. The alkyl chains of this compound are potential sites for oxidative attack, which could lead to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. While the molecule does not contain strong chromophores, prolonged exposure to high-energy light could lead to the cleavage of covalent bonds and the formation of radical species, initiating a cascade of degradation reactions. Studies on related polycyanoacrylates have shown that UV weathering can lead to molecular changes.[13]

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. The specific degradation products will depend on the temperature and the presence of oxygen. In an inert atmosphere, pyrolysis may lead to the cleavage of the ester and nitrile groups, as well as fragmentation of the alkyl chains. In the presence of oxygen, thermo-oxidative degradation will occur, leading to a complex mixture of oxidation products. The thermal degradation of related cyanate esters has been shown to involve hydrocarbon chain scission followed by decyclization of the triazine ring at higher temperatures.[14][15][16]

Proposed Degradation Pathways

Figure 3: A typical experimental workflow for conducting stability studies.

Analytical Methodologies

The selection of appropriate analytical techniques is crucial for the successful evaluation of stability. [17]

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A reversed-phase column with a gradient elution of a mobile phase consisting of acetonitrile and water is a common starting point. UV detection would be suitable for quantification. [18][19]* Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain molecular weight and fragmentation information for each impurity.

Recommended Storage and Handling

Based on the anticipated degradation profile, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

-

Handling: Avoid contact with strong acids, strong bases, and oxidizing agents. Use appropriate personal protective equipment when handling.

Conclusion

This compound is a molecule with a multifaceted stability profile, primarily influenced by its ester and nitrile functional groups. Hydrolysis is expected to be the most significant degradation pathway, with the rate being highly dependent on pH. Oxidative, photolytic, and thermal degradation are also potential routes of decomposition. A comprehensive stability testing program, employing forced degradation studies and robust analytical methodologies such as HPLC and LC-MS, is essential to fully characterize its degradation profile and identify any potential degradation products. The insights gained from such studies are critical for establishing appropriate storage conditions, ensuring product quality, and supporting regulatory submissions.

References

- ROSA P.

- Examining the thermal degradation behaviour of a series of cyanate ester homopolymers. (2025).

- How to evaluate the stability of pharmaceutical intermedi

- Ramírez, M. L., Walters, R., & Savitski, E. (2002). Thermal decomposition of cyanate ester resins.

- Novel Techniques Improve Pharmaceutical Stability Testing. (2019). News-Medical.Net.

- Cornish, L. (2025). Analytical Techniques In Stability Testing.

- Analytical Techniques for Stability Testing: HPLC. StabilityStudies.in.

- Synthesis and characterization of cyanate ester and its blends with bisphenol dicyan

- Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restor

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy.

- Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. (n.d.). MDPI.

- Thermal degradation of cyano containing ionic liquids. (n.d.). Green Chemistry (RSC Publishing).

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Leonard, F., Kulkarni, R. K., Brandes, G., Nelson, J., & Cameron, J. J. (1966). Synthesis and degradation of poly (alkyl α-cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272.

- Leonard, F., Kulkarni, R. K., Brandes, G., Nelson, J., & Cameron, J. J. (n.d.).

- Degree of complete hydrolysis of nitriles to the carboxylic acid. -No conversion,ND not determined. (n.d.).

- Leonard, F., Kulkarni, R. K., et al. (1966).

- Pathways of microbial nitrile degradation. (n.d.).

- Mechanism for the basic hydrolysis of Alkyl cyanides? (2024). Reddit.

- Impact of Nitriles on Bacterial Communities. (n.d.). Frontiers.

- HYDROLYSIS OF ALKYL CYANIDES OR NITRILES. (2020). YouTube.

- McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (n.d.). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide.

-

2-Butyl-2-cyanohexanoic acid ethyl ester. (n.d.). VEGSCI Inc. Retrieved from [Link]

Sources

- 1. This compound | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 67105-41-3|this compound|BLD Pharm [bldpharm.com]

- 3. zh.veg-sci.com [zh.veg-sci.com]

- 4. 2-Butyl-2-cyanohexanoic acid ethyl ester | 67105-41-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. biosynce.com [biosynce.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. afinitica.com [afinitica.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. [PDF] Synthesis and degradation of poly (alkyl α-cyanoacrylates) | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Thermal decomposition of cyanate ester resins | Semantic Scholar [semanticscholar.org]

- 17. news-medical.net [news-medical.net]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 19. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

An In-depth Technical Guide to the Reaction Mechanism for the Synthesis of Ethyl 2-butyl-2-cyanohexanoate

Introduction

Ethyl 2-butyl-2-cyanohexanoate is a disubstituted α-cyano ester, a class of compounds valuable as intermediates in the synthesis of more complex molecular architectures, including pharmaceuticals and specialty chemicals. The molecule's structure, featuring a quaternary α-carbon bearing two butyl chains, a nitrile, and an ester group, is readily assembled through the strategic alkylation of an active methylene compound. This guide provides an in-depth exploration of the core reaction mechanism for its synthesis, grounded in the principles of carbanion chemistry. We will dissect the stepwise process, explain the causality behind experimental choices, and provide a validated protocol for its practical execution, designed for researchers and professionals in chemical and drug development.

Part 1: The Foundational Principle: Acidity of the α-Carbon in Ethyl Cyanoacetate

The entire synthetic strategy hinges on the enhanced acidity of the methylene (-CH₂) protons of the starting material, ethyl cyanoacetate. This compound belongs to a class known as "active methylene compounds".[1][2] The protons on the carbon situated between the nitrile (-C≡N) and the ester carbonyl (-COOEt) group are significantly more acidic (pKa ≈ 13) than typical alkane protons.

This acidity is a direct consequence of the powerful electron-withdrawing nature of the adjacent functional groups. Upon deprotonation by a suitable base, the resulting carbanion is not a localized negative charge but is instead delocalized across the π-systems of both the nitrile and the carbonyl group. This charge delocalization, represented by multiple resonance structures, creates a highly stable conjugate base, thereby facilitating the removal of the proton.

Caption: Resonance structures illustrating the stability of the enolate formed from ethyl cyanoacetate.

Part 2: The Core Mechanism: Sequential Symmetrical Dialkylation

The synthesis of this compound is achieved via a two-step, sequential alkylation of ethyl cyanoacetate using a butyl halide. This process falls under the broader category of the malonic ester synthesis, a classic and robust method for forming C-C bonds.[3]

Step 1: First Alkylation to form Ethyl 2-cyanohexanoate

-

Deprotonation: The reaction is initiated by treating ethyl cyanoacetate with a strong base. Sodium ethoxide (NaOEt) in ethanol is the base of choice. Using the conjugate base of the solvent alcohol prevents unwanted side reactions like transesterification or saponification that could occur with bases like sodium hydroxide. The ethoxide ion abstracts an acidic α-proton to generate the nucleophilic enolate.

-

Nucleophilic Substitution (Sₙ2): The resulting enolate anion then acts as a potent nucleophile, attacking an electrophilic alkylating agent, typically 1-bromobutane or 1-chlorobutane.[4] The reaction proceeds via a classic Sₙ2 mechanism. The carbanion attacks the electrophilic carbon of the butyl halide, displacing the halide leaving group in a single concerted step. This step is highly sensitive to steric hindrance, making primary alkyl halides like 1-bromobutane ideal substrates. The use of secondary or tertiary halides would result in poor yields due to competing E2 elimination reactions.

Step 2: Second Alkylation to form this compound

-

Second Deprotonation: The product of the first step, ethyl 2-cyanohexanoate, still possesses one acidic proton on the α-carbon. Although slightly less acidic than the starting material due to the electron-donating nature of the newly added alkyl group, it is readily removed by another equivalent of sodium ethoxide.

-

Second Sₙ2 Attack: A second enolate is formed, which then undergoes another Sₙ2 reaction with a second molecule of 1-bromobutane. This step attaches the second butyl group to the α-carbon, yielding the final product, this compound. Driving this second alkylation often requires slightly more forcing conditions, such as heating, to ensure complete reaction.

Caption: Workflow for the sequential dialkylation of ethyl cyanoacetate.

Part 3: A Validated Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound. The causality for each step is explained to ensure reproducibility and understanding.

Materials & Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 56.6 g | 0.50 | 1.0 |

| Sodium Metal | Na | 22.99 | 25.3 g | 1.10 | 2.2 |

| 1-Bromobutane | C₄H₉Br | 137.02 | 150.7 g | 1.10 | 2.2 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 500 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - | - |

| Saturated NaCl (aq) | NaCl | - | 200 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 20 g | - | - |

Procedure

-

Preparation of Sodium Ethoxide (Base): Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (25.3 g, 1.10 mol) in small pieces to 500 mL of absolute ethanol in a flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the mixture to stir until all the sodium has dissolved.

-

Causality: Preparing the base in situ from sodium metal and absolute ethanol ensures it is fresh and, critically, anhydrous. Water would hydrolyze the ester and react with the base.

-

-

First Enolate Formation and Alkylation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Slowly add ethyl cyanoacetate (56.6 g, 0.50 mol) dropwise while maintaining the temperature. After the addition is complete, stir for 30 minutes. Then, add 1-bromobutane (75.4 g, 0.55 mol, 1.1 eq.) dropwise, keeping the temperature below 10 °C.

-

Causality: Slow, cold addition controls the exothermic deprotonation and alkylation reactions. A slight excess of the alkylating agent helps drive the first alkylation to completion.

-

-

Second Alkylation: After the first alkylation addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-3 hours to complete the first alkylation. Cool the mixture back to room temperature. Add the remaining 1-bromobutane (75.4 g, 0.55 mol) and heat to reflux again for 6-8 hours, or until TLC/GC analysis indicates the disappearance of the mono-alkylated intermediate.

-

Causality: The second alkylation is slower due to increased steric hindrance and slightly lower acidity of the intermediate. Heating to reflux provides the necessary activation energy to drive the reaction to completion.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into approximately 1L of cold water. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.

-

Causality: This step removes the ethanol solvent, unreacted base, and the salt byproduct (NaBr) into the aqueous phase.

-

-

Purification: Wash the combined organic layers with saturated aqueous NaCl solution (2 x 100 mL) to break any emulsions and remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Causality: These are standard steps to isolate the crude product from the extraction solvent and residual aqueous components.

-

-

Final Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

-

Causality: Vacuum distillation is necessary to purify the high-boiling point product without causing thermal decomposition.

-

Characterization